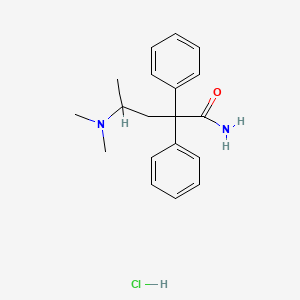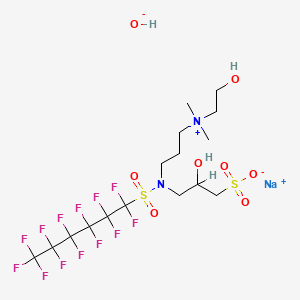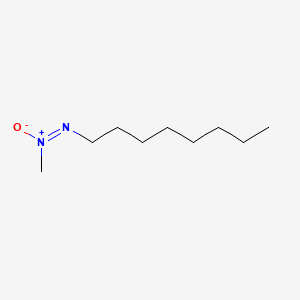
Aminopentamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminopentamide hydrochloride is a potent antispasmodic agent primarily used in veterinary medicine. It is a cholinergic blocking agent for smooth muscle, similar in action to atropine. This compound is often marketed under the brand name Centrine and is used to treat acute abdominal visceral spasms, pylorospasm, hypertrophic gastritis, and associated symptoms such as nausea, vomiting, and diarrhea in dogs and cats .
Vorbereitungsmethoden
The synthesis of aminopentamide hydrochloride involves several steps. One common method includes the reaction of 4-(dimethylamino)-2,2-diphenylpentanamide with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Aminopentamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Aminopentamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antispasmodic agents and their mechanisms.
Biology: Researchers use it to study the effects of cholinergic blocking agents on smooth muscle tissues.
Medicine: Its primary application is in veterinary medicine for treating gastrointestinal disorders in animals.
Industry: It is used in the formulation of veterinary pharmaceuticals
Wirkmechanismus
Aminopentamide hydrochloride exerts its effects by blocking cholinergic receptors in smooth muscle tissues. This action reduces the tone and amplitude of colonic contractions, decreases gastric secretion and acidity, and significantly reduces gastric motility. The molecular targets include muscarinic cholinergic receptors, which are part of the parasympathetic nervous system .
Vergleich Mit ähnlichen Verbindungen
Aminopentamide hydrochloride is similar to other antispasmodic agents such as atropine and hyoscine butylbromide. it is unique in its prolonged effect on reducing colonic contractions and its specific use in veterinary medicine. Other similar compounds include:
Atropine: A widely used antispasmodic and anticholinergic agent.
Hyoscine Butylbromide: Another antispasmodic agent used to treat abdominal pain and discomfort
This compound stands out due to its specific application in veterinary medicine and its effectiveness in treating gastrointestinal disorders in animals.
Eigenschaften
CAS-Nummer |
2019-75-2 |
|---|---|
Molekularformel |
C19H25ClN2O |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
4-(dimethylamino)-2,2-diphenylpentanamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,14H2,1-3H3,(H2,20,22);1H |
InChI-Schlüssel |
NNCPYVVEKIAMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)



